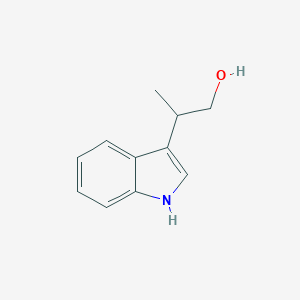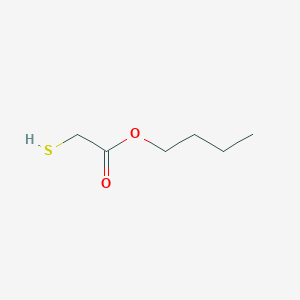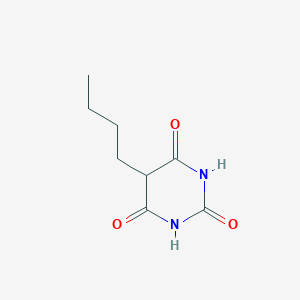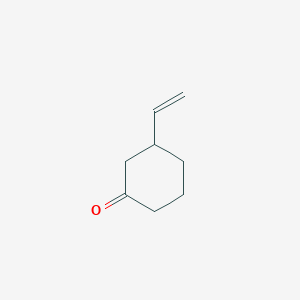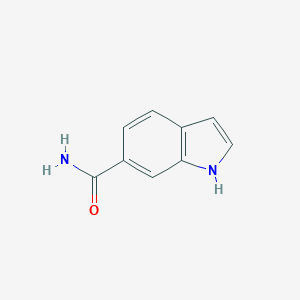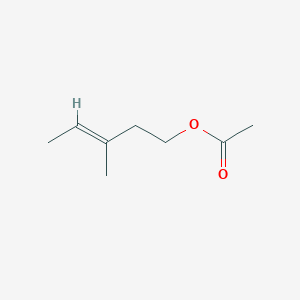
3-Methylpent-3-en-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylpent-3-en-1-yl acetate, also known as 4-methyl-2-pentanol, is an organic compound belonging to the alcohol family. It is a clear, colorless liquid with a mild odor and is commonly used as a solvent in various industrial applications. The compound has the molecular formula C6H14O and is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain.
准备方法
Synthetic Routes and Reaction Conditions
3-Methylpent-3-en-1-yl acetate can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form an alcohol. For example, the reaction of 2-methyl-2-pentanal with a Grignard reagent can yield methyl pentenol .
Industrial Production Methods
In industrial settings, methyl pentenol is often produced through the hydration of alkenes. This process involves the addition of water to an alkene in the presence of an acid catalyst, resulting in the formation of an alcohol. The specific conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product .
化学反应分析
Types of Reactions
3-Methylpent-3-en-1-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert methyl pentenol to its corresponding alkane.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Hydrohalic acids (e.g., HCl, HBr)
Major Products
Oxidation: 4-methyl-2-pentanone
Reduction: 4-methylpentane
Substitution: 4-methyl-2-pentyl halides
科学研究应用
3-Methylpent-3-en-1-yl acetate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is employed in the characterization of volatile compounds in biological samples.
Industry: this compound is used in the production of lube oil additives, brake fluids, and plasticizers.
作用机制
The mechanism of action of methyl pentenol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it can act as a solvent, facilitating the dissolution and transport of hydrophobic compounds. Additionally, its hydroxyl group can undergo various chemical transformations, enabling its use in synthetic chemistry .
相似化合物的比较
3-Methylpent-3-en-1-yl acetate can be compared with other similar alcohols, such as:
2-methyl-1-butanol: Similar in structure but with a different position of the hydroxyl group.
2-pentanol: Lacks the methyl group present in methyl pentenol.
3-methyl-2-butanol: Another isomer with a different arrangement of carbon atoms.
Uniqueness
This compound’s unique structure, with a methyl group and a hydroxyl group on a pentane chain, gives it distinct physical and chemical properties. Its specific arrangement allows for unique reactivity and applications compared to its isomers and other similar compounds .
属性
CAS 编号 |
1708-97-0 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.2 g/mol |
IUPAC 名称 |
[(E)-3-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h4H,5-6H2,1-3H3/b7-4+ |
InChI 键 |
FYLHKYNEKGQLFR-QPJJXVBHSA-N |
SMILES |
CC=C(C)CCOC(=O)C |
手性 SMILES |
C/C=C(\C)/CCOC(=O)C |
规范 SMILES |
CC=C(C)CCOC(=O)C |
Key on ui other cas no. |
1708-97-0 925-72-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Zinc dibutyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate]](/img/structure/B154690.png)
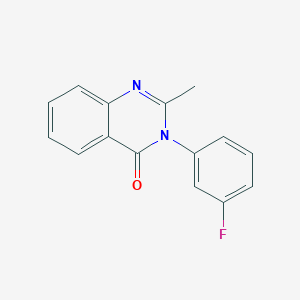


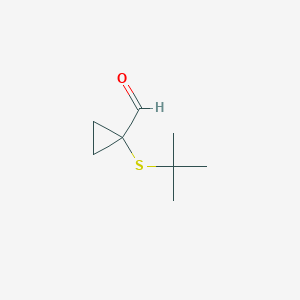
![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)
![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)
